![molecular formula C19H20FN7O B5548373 N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

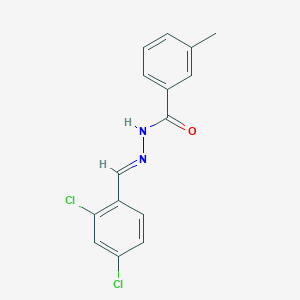

The synthesis of pyrimidinyl pyrazole derivatives, including those similar to the compound , involves complex organic reactions aimed at attaching specific functional groups to the core structure to achieve desired biological activities. For example, Naito et al. (2005) synthesized a series of novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes showing potent cytotoxicity and antitumor activity against several tumor cell lines through in vitro and in vivo evaluations (Naito et al., 2005). Mekky et al. (2021) reported on a versatile precursor for microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), showcasing an efficient procedure for constructing complex piperazine-linked structures (Mekky et al., 2021).

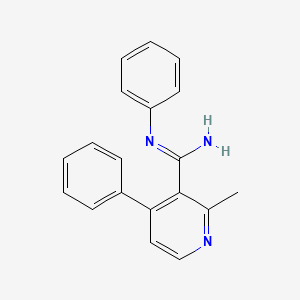

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the potential binding mechanisms and interactions with biological targets. Özbey et al. (1998) determined the crystal and molecular structure of a similar compound, illustrating how the piperazine ring adopts a specific conformation and how this affects the overall molecular geometry, which is crucial for the compound's biological activity (Özbey et al., 1998).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are largely defined by their functional groups and molecular structure. The synthesis processes often involve steps like cyclization, amide formation, and substitutions that yield derivatives with varied biological activities. Eleev et al. (2015) described the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the reaction conditions and chemical transformations specific to these compounds (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their application in medicinal chemistry. These properties are determined by the compound's molecular structure and functional groups. Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and provided a comprehensive analysis of its physical properties, including crystal structure and solubility (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for further modifications, are essential for understanding the compound's utility in research and potential therapeutic applications. Wang et al. (2018) synthesized a derivative aimed at PET imaging, demonstrating the compound's suitability for labeling and its stability, which is indicative of its chemical properties (Wang et al., 2018).

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives similar to the specified compound have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. For instance, novel pyrimidinyl pyrazole derivatives have demonstrated potent antitumor activity against human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005). These findings suggest the potential of such compounds in cancer treatment through the inhibition of tumor growth and proliferation.

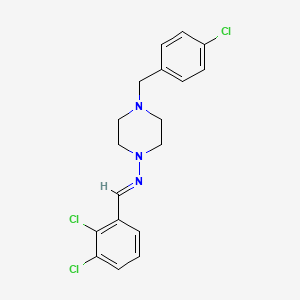

Antimicrobial and Antitubercular Activities

Compounds bearing resemblance to N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide have shown promising antimicrobial and antitubercular activities. Synthesis and evaluation of new dithiocarbamate derivatives have demonstrated significant antibacterial activity, highlighting the compound's potential in combating microbial infections (Yurttaş et al., 2016). Additionally, derivatives have been synthesized and screened for antitubercular activities, with some showing potency greater than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

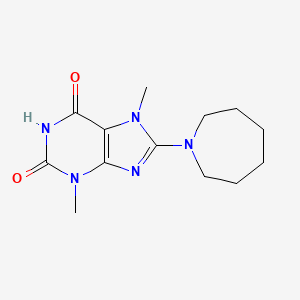

Biochemical Studies and Molecular Docking

Molecular docking studies have been conducted to understand the interaction of such compounds with biological receptors. For example, molecular probes based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have displayed high affinity and selectivity as antagonists for human A2A adenosine receptor (Kumar et al., 2011). These studies are crucial for drug development, offering insights into the compound's mechanism of action at the molecular level.

Antiviral Properties

Research into benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiavian influenza virus activity. This suggests the potential of such compounds in the development of antiviral drugs capable of combating viral infections, including influenza (Hebishy et al., 2020).

properties

IUPAC Name |

N-(2-fluorophenyl)-4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN7O/c1-14-6-7-27(24-14)18-12-17(21-13-22-18)25-8-10-26(11-9-25)19(28)23-16-5-3-2-4-15(16)20/h2-7,12-13H,8-11H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKGABQNVXECRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)

![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)

![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)

![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)